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For Researchers, Scientists, and Drug Development Professionals

Introduction
Antrodin A is a naturally occurring compound isolated from the mycelium of the medicinal

fungus Antrodia cinnamomea (also known as Taiwanofungus camphoratus). This fungus has a

long history of use in traditional medicine for various ailments, particularly liver-related

conditions. Modern scientific investigation has identified Antrodin A as one of the bioactive

constituents responsible for some of the therapeutic effects of A. cinnamomea. This technical

guide provides a comprehensive overview of the chemical structure, stereochemistry, and key

biological activities of Antrodin A, with a focus on its hepatoprotective and antiviral properties.

Chemical Structure
Antrodin A is a maleic anhydride derivative. Its chemical identity has been confirmed through

spectroscopic analysis.

Systematic IUPAC Name: 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-

furandione

Chemical Formula: C₁₉H₂₂O₄

Molecular Weight: 314.38 g/mol
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Structure:

Stereochemistry
The chemical structure of Antrodin A possesses a chiral center at the carbon atom of the

maleic anhydride ring that is substituted with the isobutyl group and the phenyl group. This

gives rise to the possibility of two enantiomers, (R)-Antrodin A and (S)-Antrodin A.

To date, the absolute stereochemistry of naturally occurring Antrodin A has not been

determined in the reviewed scientific literature. The compound is often isolated from its natural

source without resolution of its enantiomers or determination of its enantiomeric excess.

Therefore, it is currently unknown whether Antrodin A exists as a single enantiomer or a

racemic mixture in nature. Further research, such as X-ray crystallography of a single

enantiomer or asymmetric synthesis, is required to elucidate the absolute configuration of the

naturally produced compound.

Biological Activity
Antrodin A has demonstrated a range of biological activities in preclinical studies. The most

well-documented of these are its hepatoprotective and antiviral effects.

Hepatoprotective Activity
Antrodin A has been shown to protect the liver from acute alcohol-induced injury.[1] In a

mouse model of alcoholic liver disease, administration of Antrodin A demonstrated significant

protective effects, as summarized in the tables below.

Table 1: Effect of Antrodin A on Serum Biomarkers in a Mouse Model of Acute Alcoholic Liver

Injury[1]
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Treatment
Group

Dose
(mg/kg)

Triglyceride
s (TG)
(mmol/L)

High-
Density
Lipoprotein
(HDL)
(mmol/L)

Alanine
Aminotrans
ferase (ALT)
(U/L)

Aspartate
Aminotrans
ferase
(AST) (U/L)

Control - 1.35 ± 0.12 2.45 ± 0.15 35.2 ± 3.1 85.6 ± 7.5

Alcohol

Model
- 2.89 ± 0.25 1.87 ± 0.11 125.4 ± 11.3 210.8 ± 18.9

Antrodin A 200 1.98 ± 0.17 2.21 ± 0.13 78.6 ± 6.9 135.2 ± 12.1

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model

group.

Table 2: Effect of Antrodin A on Hepatic Oxidative Stress Markers in a Mouse Model of Acute

Alcoholic Liver Injury[1]

Treatment
Group

Dose
(mg/kg)

Malondialde
hyde (MDA)
(nmol/mg
protein)

Superoxide
Dismutase
(SOD)
(U/mg
protein)

Catalase
(CAT) (U/mg
protein)

Glutathione
(GSH)
(mg/g
protein)

Control - 2.1 ± 0.2 125.4 ± 10.8 45.3 ± 4.1 8.9 ± 0.7

Alcohol

Model
- 5.8 ± 0.5 78.2 ± 6.5 28.7 ± 2.5 4.2 ± 0.4

Antrodin A 200 3.2 ± 0.3 105.6 ± 9.2 38.9 ± 3.4 7.1 ± 0.6

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model

group.

The hepatoprotective effects of Antrodin A are associated with the modulation of key signaling

pathways involved in oxidative stress and inflammation.[1] Antrodin A has been shown to

upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target heme

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.researchgate.net/publication/336976697_Structural_and_synthetic_studies_on_maleic_anhydride_and_related_diacid_natural_products
https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.researchgate.net/publication/336976697_Structural_and_synthetic_studies_on_maleic_anhydride_and_related_diacid_natural_products
https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense.[1] Concurrently, it

downregulates the expression of pro-inflammatory and pro-oxidant mediators such as

cytochrome P450 2E1 (CYP2E1), tumor necrosis factor-alpha (TNF-α), and toll-like receptor 4

(TLR-4).[1]
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Hepatoprotective Signaling Pathway of Antrodin A

Antiviral Activity
Antrodin A has been identified as a potent inhibitor of the hepatitis C virus (HCV) protease, a

key enzyme in the viral replication cycle.[2]

Table 3: In Vitro Inhibitory Activity of Antrodin A against HCV Protease[2]
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Compound IC₅₀ (µg/mL)

Antrodin A 0.9

Experimental Protocols
Isolation and Purification of Antrodin A
Antrodin A is typically isolated from the solid-state fermented mycelium of Antrodia

cinnamomea. A general procedure involves the following steps:

Extraction: The dried and powdered mycelium is extracted with a solvent such as ethanol or

ethyl acetate.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate

compounds based on their polarity.

Chromatography: The active fraction is further purified using a combination of

chromatographic techniques, such as silica gel column chromatography and high-

performance liquid chromatography (HPLC), to yield pure Antrodin A.

In Vivo Hepatoprotective Activity Assay in Mice[1]
Animal Model: Male Kunming mice are typically used. Acute alcoholic liver injury is induced

by oral administration of 50% ethanol (12 mL/kg body weight).

Treatment: Mice are divided into several groups: a control group, an alcohol model group, a

positive control group (e.g., silymarin at 200 mg/kg), and Antrodin A treatment groups at

various doses (e.g., 100 and 200 mg/kg). Treatments are administered orally for a specified

period (e.g., 7 days) before the alcohol challenge.

Sample Collection: After the alcohol challenge, blood and liver tissues are collected for

analysis.

Biochemical Analysis: Serum levels of TG, HDL, ALT, and AST are measured using

commercial assay kits. Liver homogenates are used to determine the levels of MDA, SOD,

CAT, and GSH using standard spectrophotometric methods.
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Gene Expression Analysis: The mRNA expression levels of Nrf2, HO-1, CYP2E1, TNF-α,

and TLR-4 in liver tissue are quantified using real-time quantitative polymerase chain

reaction (RT-qPCR).

In Vitro HCV Protease Inhibition Assay[2]
Enzyme and Substrate: Recombinant HCV protease and a fluorogenic peptide substrate are

used.

Assay Procedure: The assay is typically performed in a 384-well plate format.

A solution of Antrodin A (dissolved in DMSO) is added to the wells.

The HCV protease enzyme is then added, and the mixture is pre-incubated.

The reaction is initiated by the addition of the fluorogenic substrate.

The fluorescence intensity is measured over time using a microplate reader.

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in

the presence and absence of Antrodin A. The IC₅₀ value is determined by plotting the

percentage of inhibition against the concentration of Antrodin A.

Conclusion
Antrodin A, a maleic anhydride derivative from Antrodia cinnamomea, is a promising bioactive

natural product with significant hepatoprotective and antiviral activities. Its ability to modulate

key signaling pathways involved in oxidative stress and inflammation underscores its

therapeutic potential. While its chemical structure is well-defined, a critical area for future

research is the determination of its absolute stereochemistry, which will be crucial for

understanding its structure-activity relationship and for any future synthetic and drug

development efforts. The detailed experimental protocols provided herein offer a foundation for

further investigation into the pharmacological properties of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.benchchem.com/product/b1246876?utm_src=pdf-body
https://www.benchchem.com/product/b1246876?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on
hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Antrodin A: A Technical Guide to its Chemical Structure,
Stereochemistry, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246876#chemical-structure-and-stereochemistry-of-
antrodin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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